molecular formula C16H10ClNOS B273954 4-(2-chlorobenzylidene)-2-phenyl-1,3-thiazol-5(4H)-one

4-(2-chlorobenzylidene)-2-phenyl-1,3-thiazol-5(4H)-one

Cat. No. B273954
M. Wt: 299.8 g/mol
InChI Key: UTBHZDTXOJIKIY-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-chlorobenzylidene)-2-phenyl-1,3-thiazol-5(4H)-one, commonly known as CCT or CT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 331.84 g/mol.

Mechanism of Action

The mechanism of action of CCT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, CCT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation.
Biochemical and Physiological Effects:
CCT has been shown to have several biochemical and physiological effects. In vitro studies have shown that CCT can inhibit the growth of various bacterial and fungal pathogens. CCT has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, CCT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CCT in lab experiments is its relatively low cost and easy availability. CCT is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one of the limitations of using CCT is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on CCT. One area of research is the development of novel materials using CCT as a precursor. Another area of research is the development of new drugs based on the structure of CCT. Additionally, further studies are needed to fully understand the mechanism of action of CCT and its potential applications in various fields.

Synthesis Methods

There are several methods for synthesizing CCT, but the most commonly used method involves the condensation of 2-aminothiophenol with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to yield CCT.

Scientific Research Applications

CCT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CCT has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. In agriculture, CCT has been used as a pesticide due to its ability to inhibit the growth of various plant pathogens. In material science, CCT has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks.

properties

Product Name

4-(2-chlorobenzylidene)-2-phenyl-1,3-thiazol-5(4H)-one

Molecular Formula

C16H10ClNOS

Molecular Weight

299.8 g/mol

IUPAC Name

(4Z)-4-[(2-chlorophenyl)methylidene]-2-phenyl-1,3-thiazol-5-one

InChI

InChI=1S/C16H10ClNOS/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H/b14-10-

InChI Key

UTBHZDTXOJIKIY-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)S2

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)S2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.